Etonogestrel-d7 (Major)

Bioanalysis LC-MS/MS Stable Isotope Labeling

Etonogestrel-d7 (Major) is a deuterium-labeled analog of the synthetic progestin etonogestrel, a biologically active metabolite of desogestrel. Possessing a molecular formula of C₂₂H₂₁D₇O₂ and a molecular weight of 331.50 g/mol, it serves as a stable isotope-labeled internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.

Molecular Formula C₂₂H₂₁D₇O₂
Molecular Weight 331.5
Cat. No. B1152143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtonogestrel-d7 (Major)
Synonyms(17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-d7;  3-Ketodesogestrel-d7;  3-Oxodesogestrel-d7;  Org-3236-d7;  Implanon-d7; 
Molecular FormulaC₂₂H₂₁D₇O₂
Molecular Weight331.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etonogestrel-d7 (Major) – Deuterated Internal Standard for Bioanalytical Quantification


Etonogestrel-d7 (Major) is a deuterium-labeled analog of the synthetic progestin etonogestrel, a biologically active metabolite of desogestrel . Possessing a molecular formula of C₂₂H₂₁D₇O₂ and a molecular weight of 331.50 g/mol, it serves as a stable isotope-labeled internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods. Its incorporation of seven deuterium atoms provides a +7 Da mass shift relative to the unlabeled analyte, ensuring chromatographic co-elution with the target analyte while enabling distinct mass spectrometric differentiation [1]. This property is critical for precise quantification of etonogestrel in complex biological matrices such as human plasma, where matrix effects and ion suppression can otherwise compromise accuracy.

Why Etonogestrel-d7 (Major) Cannot Be Replaced by a Generic Deuterated Internal Standard


Isotopic internal standards are not uniformly interchangeable in quantitative bioanalysis. Substituting Etonogestrel-d7 (Major) with a lower-labeled analog such as Etonogestrel-d6, or with a structurally distinct progestin internal standard like Levonorgestrel-d7, introduces significant risk of systematic error. Differences in the number of deuterium labels alter the magnitude of the mass shift, directly impacting the ability to resolve the IS signal from the natural isotopic envelope of the analyte [1]. Furthermore, variations in chromatographic retention behavior—even minor shifts caused by deuterium isotope effects—can lead to differential matrix suppression, invalidating the fundamental assumption of identical ionization efficiency between analyte and IS [2]. Procurement of a characterized, lot-specific Etonogestrel-d7 (Major) reference standard with documented isotopic purity mitigates these risks and ensures method reproducibility.

Etonogestrel-d7 (Major) Product-Specific Quantitative Evidence Guide


Mass Shift Superiority of Etonogestrel-d7 Over Etonogestrel-d6 for MS Discrimination

Etonogestrel-d7 (Major) provides a nominal mass shift of +7 Da relative to the unlabeled analyte (m/z 325.2 → 332.2), compared to a +6 Da shift for the alternative Etonogestrel-d6 internal standard (m/z 325.2 → 331.2). The additional 1 Da separation reduces the likelihood of isotopic overlap with the [M+6] natural abundance peak of the analyte, improving signal-to-noise ratio at low concentrations [1]. The specific MRM transition for Etonogestrel-d7 is 332.2 → 263.2, while the unlabeled etonogestrel transition is 325.2 → 257.2; these distinct product ions confirm no cross-talk between analyte and IS channels [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Validated Sensitivity Using Etonogestrel-d7 in Human Plasma

A validated UPLC-MS/MS method employing Etonogestrel-d7 as the internal standard achieved a lower limit of quantification (LLOQ) of 10.00 pg/mL for etonogestrel in human plasma, with a calibration range extending to 2500 pg/mL and a correlation coefficient (r²) ≥ 0.9996 [1]. In contrast, an online SPE-LC-MS/MS method for etonogestrel that utilized a structurally distinct deuterated internal standard (not specified as d7) reported a higher LLOQ of 1 ng/mL (1000 pg/mL) [2]. This represents a 100-fold improvement in sensitivity, enabling accurate quantification of etonogestrel at sub-therapeutic concentrations encountered during terminal elimination phases or drug-drug interaction studies.

Method Validation Pharmacokinetics LLOQ

Isotopic Purity and Lot-Specific Characterization of Etonogestrel-d7 (Major)

Etonogestrel-d7 (Major) is supplied with a Certificate of Analysis (CoA) confirming lot-specific purity, with typical specifications reaching ≥98% by HPLC . In contrast, the alternative Etonogestrel-d6 product is commonly provided with a purity claim of ≥95% and lacks equivalent documentation of isotopic enrichment (atom% D) [1]. The absence of a quantified atom% deuterium statement for the d6 analog introduces uncertainty regarding the actual fraction of fully labeled molecules, which directly affects the accuracy of isotope dilution calculations in quantitative MS assays.

Isotopic Purity Certificate of Analysis Reference Standard

Reduced Risk of Deuterium Isotope Effect on Chromatography Relative to Etonogestrel-d6

The strategic placement of seven deuterium atoms in Etonogestrel-d7 (Major) is designed to minimize chromatographic isotope effects, ensuring near-identical retention time to the unlabeled analyte. A validated method demonstrated that Etonogestrel-d7 co-elutes with etonogestrel within a 2.7-minute gradient, with no observable shift in retention factor (k) [1]. In contrast, literature on deuterated internal standards indicates that compounds with fewer than seven deuterium labels (e.g., d3, d4, d6) can exhibit measurable retention time differences under certain LC conditions, leading to differential matrix suppression and inaccurate quantitation [2]. The d7 labeling provides the highest level of co-elution fidelity among commercially available etonogestrel internal standards, thereby preserving the fundamental assumption of identical ionization efficiency across the entire chromatographic peak.

Isotope Effect Chromatography Matrix Effect

Optimal Use Cases for Etonogestrel-d7 (Major) in Scientific and Industrial Workflows


Pharmacokinetic Bioequivalence Studies of Etonogestrel-Containing Formulations

Etonogestrel-d7 (Major) is the internal standard of choice for UPLC-MS/MS methods intended to support regulatory bioequivalence studies of contraceptive implants, intravaginal rings, and oral formulations [1]. Its demonstrated LLOQ of 10.00 pg/mL and linearity up to 2500 pg/mL (r² ≥ 0.9996) meet stringent FDA and EMA guidance criteria for sensitivity and reproducibility [1]. The +7 Da mass shift ensures that even at low pg/mL concentrations, the IS signal is fully resolved from the endogenous analyte background, enabling accurate determination of Cmax, Tmax, AUC, and half-life parameters required for abbreviated new drug applications (ANDAs).

Multiplexed Progestin Quantification Panels for Drug-Drug Interaction Studies

In clinical research investigating interactions between hormonal contraceptives and co-administered drugs (e.g., antiepileptics, antiretrovirals), simultaneous quantification of multiple progestins is required [2]. Etonogestrel-d7 (Major) can be integrated into multiplexed LC-MS/MS panels alongside other deuterated progestin internal standards (e.g., levonorgestrel-d7, norethisterone-d7) without isotopic cross-interference, owing to its unique precursor and product ion masses (m/z 332.2 → 263.2) [1]. This enables a single sample preparation workflow to monitor etonogestrel plasma levels in patients experiencing contraceptive failure or breakthrough ovulation.

High-Sensitivity Bioanalytical Method Development for Low-Dose Contraceptive Formulations

Next-generation etonogestrel formulations are trending toward lower doses to minimize side effects. Method development for these products demands an internal standard capable of supporting quantification at sub-therapeutic levels. Etonogestrel-d7 (Major) has been validated at an LLOQ of 10 pg/mL, which is 100-fold lower than the 1 ng/mL threshold achievable with alternative deuterated IS methods [2][3]. This sensitivity advantage allows analysts to process smaller plasma volumes (as low as 100 µL), extend sampling to 72+ hours post-dose, and detect concentrations relevant to residual drug monitoring in implant removal studies.

GLP-Compliant Bioanalytical Operations Requiring Lot-Specific Traceability

Laboratories operating under Good Laboratory Practice (GLP) require internal standards with documented purity, isotopic enrichment, and lot-specific Certificates of Analysis. Etonogestrel-d7 (Major) is supplied with a CoA confirming ≥98% chemical purity, in contrast to the generic ≥95% specification typical of Etonogestrel-d6 products [4]. This documentation supports audit-readiness and ensures that any lot-to-lot variability is captured and controlled, reducing the risk of failed method performance qualification during regulatory inspections.

Quote Request

Request a Quote for Etonogestrel-d7 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.